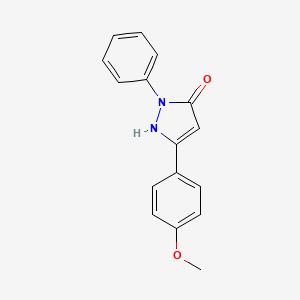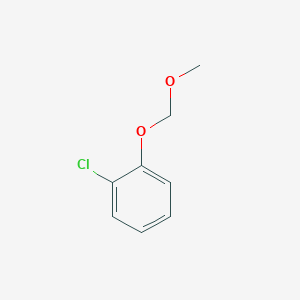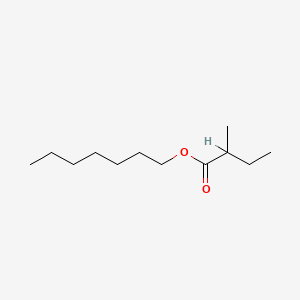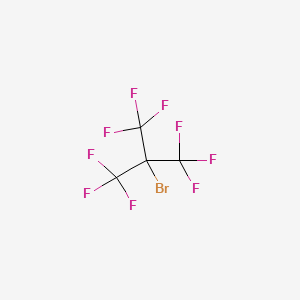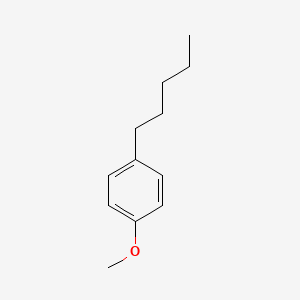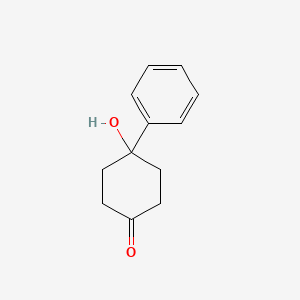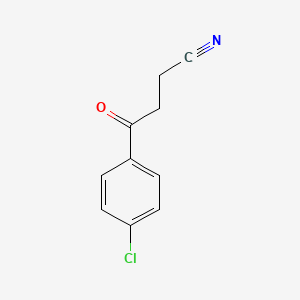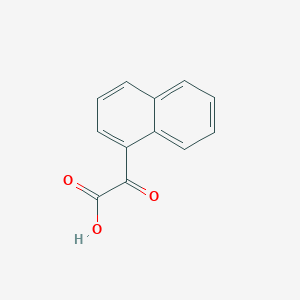
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is a complex organic compound characterized by the presence of six carboxylic acid groups attached to a cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexane with potassium permanganate or nitric acid under controlled conditions to introduce carboxyl groups at each carbon atom of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. These interactions can affect enzymatic activity, protein folding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: Similar structure but without the sodium salt component.
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, all cis monohydrate: Another variant with different hydration state.
Uniqueness
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is unique due to its specific sodium salt form, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Propiedades
Número CAS |
50329-18-5 |
|---|---|
Fórmula molecular |
C12H7Na5O12 |
Peso molecular |
458.12 g/mol |
Nombre IUPAC |
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate |
InChI |
InChI=1S/C12H12O12.5Na/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;/q;5*+1/p-5 |
Clave InChI |
FZVGHDJZKFKMAP-UHFFFAOYSA-I |
SMILES |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
| 50329-18-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


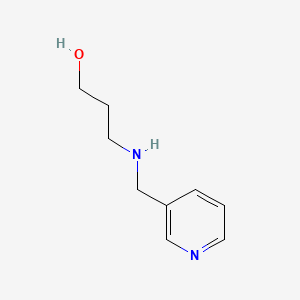
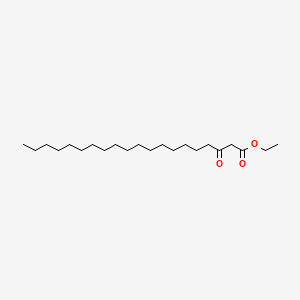
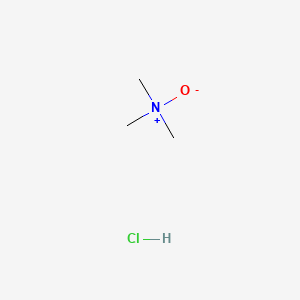
![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)
